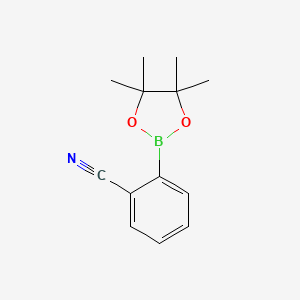

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQNWSBNAIOCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393746 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-48-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates. This document details the prevalent synthetic methodologies, including the well-established palladium-catalyzed Miyaura borylation and the increasingly important iridium-catalyzed direct C-H borylation.

Introduction

This compound, also known as 2-cyanophenylboronic acid pinacol ester, is a versatile bifunctional molecule. The presence of a nitrile group and a boronic ester on the same aromatic ring makes it a valuable synthon for introducing a 2-cyanophenyl moiety in a controlled manner, most notably through Suzuki-Miyaura cross-coupling reactions. Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide will focus on the practical aspects of its synthesis, providing detailed experimental protocols and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Methodologies

Two primary strategies dominate the synthesis of this compound: the palladium-catalyzed cross-coupling of a pre-functionalized aryl halide (Miyaura borylation) and the more recent iridium-catalyzed direct C-H functionalization of benzonitrile.

Palladium-Catalyzed Miyaura Borylation of 2-Bromobenzonitrile

The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides. In the case of this compound, the reaction typically involves the coupling of 2-bromobenzonitrile with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

The general transformation is as follows:

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction efficiency, yield, and purity of the final product. A summary of various reported conditions is presented in the table below.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | KOAc (3) | 1,4-Dioxane | 80 | 18 | ~85 | Generic Miyaura Conditions |

| PdCl₂(dppf) (3) | - | KOAc (3) | DMSO | 80 | 12 | 92 | Adapted from similar aryl bromides |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 95 | Optimized for hindered substrates |

| Pd(PPh₃)₄ (5) | - | KOAc (3) | DMF | 90 | 24 | 78 | Classical conditions |

Iridium-Catalyzed ortho-C-H Borylation of Benzonitrile

A more atom-economical approach is the direct borylation of the C-H bond at the ortho position of benzonitrile. This method avoids the pre-functionalization of the starting material with a halogen. Iridium complexes are the catalysts of choice for this transformation, often in conjunction with specific bidentate ligands that direct the borylation to the desired position.

The general transformation is as follows:

While this method is highly efficient, the regioselectivity can be a challenge, and it often requires careful optimization of the ligand and reaction conditions to favor the ortho-product over the meta- and para-isomers.

| Catalyst (mol%) | Ligand (mol%) | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (o:m:p) | Reference |

| [Ir(OMe)(COD)]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 12 | ~70 | Varies | General C-H Borylation |

| [Ir(cod)Cl]₂ (2) | 3,4,7,8-Me₄-phen (4) | HBpin | THF | 60 | 24 | High | High ortho | Directed Borylation |

Note: dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 3,4,7,8-Me₄-phen = 3,4,7,8-tetramethyl-1,10-phenanthroline; HBpin = pinacolborane.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 2-Bromobenzonitrile

This protocol is a representative procedure based on commonly employed conditions for the Miyaura borylation.

Materials:

-

2-Bromobenzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Protocol 2: Iridium-Catalyzed ortho-C-H Borylation of Benzonitrile (Representative)

This protocol is a general procedure for the directed ortho-borylation of an aromatic substrate and would require optimization for benzonitrile.

Materials:

-

Benzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(COD)]₂ (methoxyiridium(I) cyclooctadiene dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane, anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox, add [Ir(OMe)(COD)]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 equiv) to a Schlenk tube.

-

Solvent and Reagents: Add anhydrous cyclohexane, followed by benzonitrile (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).

-

Reaction: Seal the tube and heat the mixture at 80 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired ortho-borylated product.

Visualizations

Palladium-Catalyzed Miyaura Borylation Pathway

Caption: Catalytic cycle of the Miyaura borylation reaction.

General Experimental Workflow

Caption: General workflow for the synthesis and purification.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Melting Point: 88-92 °C.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-7.4 (m, 4H, Ar-H)

-

δ 1.35 (s, 12H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 140-128 (Ar-C)

-

δ 118 (CN)

-

δ 84.5 (O-C(CH₃)₂)

-

δ 24.9 (-C(CH₃)₂)

-

-

Mass Spectrometry (ESI): Calculated for C₁₃H₁₆BNO₂ [M+H]⁺, observed m/z consistent with the calculated value.

Safety Considerations

-

2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bis(pinacolato)diboron: May cause respiratory irritation. Handle with care, avoiding inhalation of dust.

-

Palladium and Iridium Catalysts: These are heavy metal catalysts and should be handled with care. Avoid inhalation and skin contact.

-

Solvents: Anhydrous solvents are often flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a well-established process with reliable and high-yielding methods available to researchers. The palladium-catalyzed Miyaura borylation of 2-bromobenzonitrile remains the most common and versatile approach, with a wide range of catalytic systems that can be tailored to specific laboratory needs. The emerging field of iridium-catalyzed C-H borylation offers a more atom-economical alternative, though it may require more extensive optimization for regioselectivity. This guide provides the necessary information for researchers to successfully synthesize and characterize this valuable building block for applications in drug discovery and materials science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Cyanophenylboronic Acid Pinacol Ester

Introduction

2-Cyanophenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a versatile bifunctional organic compound. It incorporates a nitrile group and a boronic acid pinacol ester group on a benzene ring. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in constructing complex aromatic compounds has positioned it as a key intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols.

Physicochemical Properties

The physical and chemical characteristics of 2-cyanophenylboronic acid pinacol ester are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 214360-48-2 | [1] |

| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | Colorless crystalline solid to white/yellow/brown powder | [1][2] |

| Melting Point | 76-90 °C | [1][3] |

| Boiling Point | 357.1 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 169.8 °C | [1] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | [1] |

| Storage | Store at room temperature in a dry, dark, and well-sealed container. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-cyanophenylboronic acid pinacol ester. While specific spectra can vary slightly based on the solvent and instrument used, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the disubstituted benzene ring, typically in the range of 7.5-8.0 ppm. A sharp singlet corresponding to the twelve equivalent protons of the four methyl groups on the pinacol moiety would appear upfield, typically around 1.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the aromatic carbons, the carbon atom attached to boron (which may be broad or unobserved due to quadrupolar relaxation), the nitrile carbon (typically downfield), and the carbons of the pinacol group (the quaternary carbons of the dioxaborolane ring and the methyl carbons).

-

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2240 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic and aliphatic portions, C=C stretches for the aromatic ring, and strong B-O stretches.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (229.08). Fragmentation patterns would likely involve the loss of the pinacol group or other characteristic fragments.

Safety and Handling

Proper handling of 2-cyanophenylboronic acid pinacol ester is imperative in a laboratory setting. The compound is classified as an irritant.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Hazard Codes | Xi (Irritant) | [2] |

| WGK (Germany) | 3 (Highly hazardous for water) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key physical properties are provided below.

Synthesis of 2-Cyanophenylboronic Acid Pinacol Ester

A common and robust method for preparing arylboronic acid pinacol esters is the reaction of an aryl halide with a diboron reagent catalyzed by a palladium complex (Miyaura borylation) or via an organometallic intermediate. A generalized protocol starting from 2-bromobenzonitrile is outlined below.

Caption: General workflow for the synthesis of 2-cyanophenylboronic acid pinacol ester.

Methodology:

-

Grignard Reagent Formation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of 2-bromobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine). Stir the mixture until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate dropwise via syringe, maintaining the low temperature to prevent side reactions.

-

Hydrolysis and Esterification: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and add pinacol. Stir the mixture at room temperature overnight to facilitate the esterification.

-

Purification: Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-cyanophenylboronic acid pinacol ester.[4][5]

Determination of Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity.

Caption: Standard workflow for melting point determination using a capillary apparatus.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline 2-cyanophenylboronic acid pinacol ester on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder with a spatula.[6][7]

-

Capillary Tube Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample, trapping a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is achieved.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.[7]

-

Heating and Observation: Begin heating the apparatus. If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]

-

Recording the Range: Observe the sample closely through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid. The melting point is reported as the range from T₁ to T₂.[8]

Qualitative Solubility Analysis

This protocol determines the solubility of the compound in a series of solvents to classify it based on its acid-base properties and polarity.[9][10]

Caption: Decision tree for the qualitative solubility classification of an organic compound.

Methodology:

-

Initial Test: Place approximately 25 mg of 2-cyanophenylboronic acid pinacol ester into a small test tube.

-

Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves. The compound is expected to be insoluble.[9][11]

-

Aqueous Base Solubility: To a fresh sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake well. Boronic acids can exhibit weak acidic character, but the pinacol ester is expected to be largely unreactive and insoluble.

-

Aqueous Acid Solubility: To a fresh sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl). Shake well. The absence of a basic functional group (like an amine) means the compound is expected to be insoluble.[9][11]

-

Organic Solvent Solubility: To a fresh sample, add an organic solvent such as acetone, diethyl ether, or ethyl acetate. The compound is expected to dissolve readily, confirming its nonpolar, organic nature.[1]

This systematic approach confirms the compound as a neutral organic molecule with low water solubility, consistent with its structure.

References

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-depth Technical Guide: ¹H and ¹³C NMR Spectra of 2-Cyanophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-cyanophenylboronic acid pinacol ester. This compound, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a key building block in organic synthesis, particularly in the formation of complex aromatic structures through cross-coupling reactions. Accurate spectral data and detailed experimental protocols are crucial for its identification, purity assessment, and successful application in research and development.

Chemical Structure

The structure of 2-cyanophenylboronic acid pinacol ester consists of a benzonitrile unit substituted at the 2-position with a pinacol boronate ester group.

Stability and Storage of Arylboronic Acid Pinacol Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acid pinacol esters (ArBpins) are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their popularity stems from their enhanced stability and ease of handling compared to the corresponding free boronic acids.[1] However, a thorough understanding of their stability profile under various conditions is critical for ensuring the reproducibility of synthetic procedures, the accuracy of analytical results, and the quality of drug development intermediates. This guide provides an in-depth overview of the factors influencing the stability of ArBpins, recommended storage conditions, and detailed protocols for assessing their degradation.

Core Concepts of ArBpin Stability

Arylboronic acid pinacol esters are generally crystalline, weighable solids that exhibit greater stability than their boronic acid counterparts, which are prone to dehydration to form cyclic boroxine anhydrides.[1] The primary degradation pathway for ArBpins is hydrolysis , which cleaves the B-O bond of the pinacol ester to yield the corresponding arylboronic acid and pinacol.[2] This process is influenced by several factors, including moisture, pH, temperature, and the electronic properties of the aryl substituent.[2][3] Other potential degradation routes include oxidation of the carbon-boron bond and protodeboronation , especially under basic conditions.[1]

General Storage Recommendations

To ensure long-term integrity, ArBpins should be stored in a cool, dry, and well-ventilated area. It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers to protect them from moisture and air.[4][5]

Quantitative Stability Data

The stability of ArBpins is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups tend to decrease the rate of hydrolysis, while electron-withdrawing groups can make the boron center more susceptible to nucleophilic attack by water. The following tables summarize quantitative data on the hydrolysis of several para-substituted phenylboronic acid pinacol esters.

Table 1: Hydrolytic Stability of p-Substituted Phenylboronic Acid Pinacol Esters in Water at Room Temperature [2]

| Substituent (p-X) | Half-life (t½) in Water | Time for Complete Hydrolysis |

| -OH | ~10 minutes | ~1 hour |

| -NHCOCH₃ | ~10 minutes | ~1 hour |

| -NH₂ | > 2 hours | > 2 hours |

Table 2: Hydrolytic Stability of p-Substituted Phenylboronic Acid Pinacol Esters in pH 7.4 Buffer at Room Temperature [2]

| Substituent (p-X) | Half-life (t½) in pH 7.4 Buffer | Time for Complete Hydrolysis |

| -OH | < 5 minutes | ~20 minutes |

| -NHCOCH₃ | < 5 minutes | ~20 minutes |

| -NH₂ | ~10 minutes | ~1 hour |

Data synthesized from graphical representations in the cited literature. The study highlights a considerable acceleration of hydrolysis at a physiological pH of 7.4 compared to unbuffered water.[2]

Table 3: General Qualitative Stability of Arylboronic Acid Pinacol Esters Under Various Conditions [3]

| Condition / Reagent | Reagent Type | Expected Stability | Notes |

| Water / Moisture | Hydrolysis | Low to Moderate | Primary degradation pathway. Rate is pH and substituent dependent. |

| Strong Acids (e.g., HCl) | Hydrolysis Catalyst | Low | Rapid hydrolysis to the boronic acid is expected. |

| Strong Bases (e.g., NaOH) | Hydrolysis Catalyst | Low | Promotes rapid hydrolysis. |

| Oxidizing Agents (e.g., H₂O₂) | Oxidation | Moderate | The C-B bond can be oxidized, though the pinacol ester offers some protection.[1] |

| Heat (>80 °C) | Thermal Stress | Low to Moderate | Can accelerate hydrolysis and other degradation pathways. |

| Anhydrous Aprotic Solvents | Storage | High | Generally stable if the solvent is truly free of water. |

| Ambient Light | Photolytic Stress | Generally High | Most ArBpins are relatively stable, but specific chromophores may increase sensitivity. |

Experimental Protocols for Stability Assessment

A comprehensive evaluation of ArBpin stability involves a series of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, alongside analytical monitoring.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for assessing the stability of an arylboronic acid pinacol ester.

Protocol 1: Hydrolytic Stability Assessment by HPLC

This protocol details a forced degradation study under acidic and basic conditions, with analysis by High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Arylboronic acid pinacol ester (ArBpin)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

HPLC system with UV detector, C18 column (low silanol activity recommended)[6]

2. Stock Solution Preparation:

-

Accurately weigh and dissolve the ArBpin in ACN to prepare a stock solution of known concentration (e.g., 1-2 mg/mL).

3. Stress Sample Preparation:

-

Acid Hydrolysis: To a vial, add a defined volume of the ArBpin stock solution. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a target ArBpin concentration of 0.5-1.0 mg/mL.

-

Base Hydrolysis: Repeat the above step using 0.2 M NaOH instead of HCl.

-

Neutral Hydrolysis: Repeat the above step using water instead of acid or base.

-

Control Sample: Prepare a sample with ACN and water only.

-

Incubation: Place all vials in a water bath or oven at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2 to 24 hours).[7]

4. Sample Analysis:

-

At specified time points, withdraw an aliquot from each vial.

-

Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze by a validated stability-indicating HPLC method. An example method is as follows:[2]

-

Column: Supelcosil LC-18-T (or equivalent C18)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate the non-polar ArBpin from the more polar arylboronic acid (e.g., 20% B to 70% B over 5 minutes).

-

Flow Rate: 1.0 - 1.2 mL/min

-

Detection: UV at a relevant wavelength (e.g., 254 or 280 nm).

-

5. Data Analysis:

-

Calculate the percentage of ArBpin remaining and the percentage of arylboronic acid formed at each time point by comparing peak areas to the t=0 or control samples.

Protocol 2: Oxidative Stability Assessment

This protocol assesses the stability of ArBpins in the presence of an oxidizing agent.

1. Materials and Reagents:

-

ArBpin stock solution in ACN (as in 3.2).

-

Hydrogen peroxide (H₂O₂), 30% solution.

-

Sodium sulfite solution (quenching agent).

2. Stress Sample Preparation:

-

To a vial containing a defined volume of the ArBpin stock solution, add a sufficient volume of H₂O₂ solution to achieve a final concentration of approximately 3%.[7]

-

Protect the sample from light and stir at room temperature for a defined period (e.g., 24 hours).

-

Prepare a control sample without H₂O₂.

3. Sample Analysis:

-

At the end of the incubation period, quench any remaining H₂O₂ by adding a small amount of sodium sulfite solution.

-

Analyze the sample and control by HPLC as described in Protocol 3.2 to quantify the remaining ArBpin and identify any oxidative degradants.

Protocol 3: Photostability Testing (ICH Q1B)

This protocol follows the ICH Q1B guideline to assess degradation upon exposure to light.[8][9][10][11][12][13]

1. Sample Preparation:

-

Place the solid ArBpin powder in a chemically inert, transparent container (e.g., a quartz dish).

-

Spread the sample to form a thin layer of not more than 3 mm thickness.[11]

-

Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

2. Light Exposure:

-

Place both the test and control samples in a photostability chamber.

-

Expose the samples to a light source that provides a standardized output. The total exposure should be no less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter .[9][13]

-

Monitor the temperature inside the chamber and ensure it does not rise excessively, using the dark control to differentiate between thermal and photolytic degradation.

3. Sample Analysis:

-

After the exposure period, prepare solutions of both the light-exposed sample and the dark control.

-

Analyze both samples by HPLC (as in Protocol 3.2).

4. Data Analysis:

-

Compare the chromatograms of the exposed sample and the dark control.

-

Calculate the percentage degradation due to light exposure and identify any photodegradation products.

Protocol 4: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a direct method for observing the hydrolysis of an ArBpin.[3]

1. Materials and Reagents:

-

Arylboronic acid pinacol ester (ArBpin)

-

Deuterated aprotic solvent (e.g., DMSO-d₆)

-

Deuterium oxide (D₂O) or a buffer prepared in D₂O.

-

NMR spectrometer.

2. Sample Preparation and Acquisition:

-

Prepare a stock solution of the ArBpin in the deuterated aprotic solvent.

-

Transfer a known volume of this solution into an NMR tube and acquire an initial spectrum (t=0).

-

Add a specific volume of D₂O or a pD-adjusted buffer to the tube, mix quickly, and immediately begin acquiring spectra at regular intervals.

3. Data Analysis:

-

Monitor the singlet corresponding to the 12 protons of the pinacol methyl groups on the ester.

-

Simultaneously, monitor the appearance and growth of a new singlet for the 12 protons of the free pinacol formed upon hydrolysis.

-

Calculate the percentage of hydrolysis at each time point by integrating the signals and comparing the integral of the free pinacol to the total integral of both pinacol-containing species.[3]

Conclusion

While arylboronic acid pinacol esters are valued for their relative stability, they are susceptible to degradation, primarily through hydrolysis. The rate of this degradation is highly dependent on environmental factors such as moisture, pH, and temperature, as well as the electronic properties of the aryl moiety. For professionals in research and drug development, a rigorous approach to storage and stability testing is paramount. By implementing the standardized protocols for forced degradation and analytical monitoring outlined in this guide, researchers can ensure the quality and reliability of these critical synthetic intermediates, leading to more robust and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Dimethylamino)phenylboronic acid pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 3-Phenyl-1-propylboronic acid pinacol ester, 97% 5 g | Request for Quote [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. jordilabs.com [jordilabs.com]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. ikev.org [ikev.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 214360-48-2 chemical information and safety data

An In-depth Technical Guide to 2-Cyanophenylboronic Acid Pinacol Ester (CAS Number: 214360-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and experimental protocols for 2-Cyanophenylboronic acid pinacol ester. The data herein is intended to support researchers and professionals in the fields of organic synthesis and drug development.

Chemical Information

2-Cyanophenylboronic acid pinacol ester is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[1] Its structure features a phenyl ring substituted with a cyano group and a pinacol boronate ester, making it an effective component in the formation of complex aromatic systems.[1]

| Property | Value | Reference |

| CAS Number | 214360-48-2 | [1] |

| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |

| Molecular Weight | 229.08 g/mol | |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 85-90 °C | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [2] |

Synthesis

A common synthetic route to 2-cyanophenylboronic acid and its esters involves a halogen/lithium exchange of an ortho-bromobenzonitrile, followed by reaction with trimethoxyborane and subsequent hydrolysis.[3] Another approach starts from benzonitrile, using n-butyllithium and 2,2,6,6-tetramethylpiperidine to generate the ortho-anion, which then reacts with triisopropoxyborane.[3]

Applications in Suzuki-Miyaura Cross-Coupling

2-Cyanophenylboronic acid pinacol ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The pinacol ester provides enhanced stability compared to the corresponding boronic acid.[1] The reaction involves the palladium-catalyzed coupling of the organoboron compound with an organohalide or pseudohalide.[1]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

References

The Core Mechanism of Suzuki-Miyaura Coupling with Boronic Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex molecular architectures. This guide provides a detailed technical examination of the core mechanism of the Suzuki-Miyaura coupling, with a specific focus on the role and behavior of boronic esters as the organoboron partner.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium catalyst.[1][2] This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] While boronic acids have been traditionally used, the enhanced stability and ease of handling of boronic esters, such as pinacol esters, have made them increasingly popular in complex syntheses.[3][4]

Oxidative Addition: The Initiation

The catalytic cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex, typically bearing phosphine ligands.[1][2] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1][2] The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl.[1]

Transmetalation: The Key Exchange

The crucial transmetalation step involves the transfer of the organic group from the boron atom of the boronic ester to the palladium(II) center, displacing the halide.[1][5] This process is highly nuanced and is the focal point of much mechanistic investigation, particularly concerning the precise nature of the active boron species.

A key finding is that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[6][7] This has been confirmed through the observation and characterization of pre-transmetalation intermediates containing a Pd-O-B linkage.[6][8] The formation of these intermediates is a critical prelude to the transfer of the organic moiety.

The rate of transmetalation is significantly influenced by the nature of the diol used in the boronic ester.[6][8] Studies have shown that certain boronic esters can exhibit significantly enhanced rates of aryl group transfer compared to the parent boronic acid.[6][8] This is attributed to two key factors: the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron, both of which are influenced by the electron density of the oxygen atoms in the boronic ester.[6][8]

The role of the base in this step is multifaceted. It is generally accepted that the base activates the organoboron species.[9][10] In the context of boronic esters, there are two primary proposed pathways for transmetalation: the "boronate pathway" and the "oxo-palladium pathway".[11][12] In the boronate pathway, the base coordinates to the boron atom, forming a more nucleophilic four-coordinate boronate species which then reacts with the palladium(II) complex.[11][12] In the oxo-palladium pathway, the base reacts with the palladium(II) complex to form a more reactive palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic ester.[11][12][13] Evidence suggests that both pathways can be operative depending on the specific reaction conditions.[13]

Reductive Elimination: The Final Bond Formation

The catalytic cycle concludes with the reductive elimination from the diorganopalladium(II) intermediate.[1][2] In this step, the two organic groups previously attached to the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2] This step is typically fast and irreversible.

Visualizing the Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Analysis of Transmetalation Rates

The rate of the transmetalation step is a critical determinant of the overall efficiency of the Suzuki-Miyaura coupling. Kinetic studies have provided valuable quantitative data on how the structure of the boronic ester influences this rate.

| Entry | Boron Reagent | Pretransmetalation Intermediate Observed | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |

| 1 | Arylboronic acid | Yes | 5.78 ± 0.13 | 1.0 |

| 2 | Catechol boronic ester | Yes | 26.6 ± 1.20 | 4.6 |

| 3 | Glycol boronic ester | Yes | 133 ± 7.0 | 23.0 |

| 4 | Pinacol boronic ester | No | - | Slow |

| 5 | Boroxine | No | 53.9 ± 0.7 | 9.3 |

| 6 | α-Hydroxyisobutyrate boronic ester | Yes | 2.26 ± 0.31 | 0.4 |

| Data summarized from references[3][8]. The pinacol boronic ester showed slow formation of the cross-coupling product without a discretely observable intermediate under the studied conditions. |

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic ester (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v, 10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic ester, palladium catalyst, and base.

-

Add the solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Preparation of a Pinacol Boronic Ester via Miyaura Borylation

This protocol describes a common method for synthesizing boronic esters.[11][12][14]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

-

Base (e.g., KOAc, 3.0 equiv)

-

Solvent (e.g., anhydrous 1,4-dioxane, 10 mL)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Add the anhydrous solvent.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), or until the reaction is complete as monitored by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by crystallization or column chromatography.

Logical Relationships in Mechanistic Investigation

The elucidation of the Suzuki-Miyaura coupling mechanism with boronic esters relies on a combination of experimental and computational approaches.

Figure 2: A logical workflow for investigating the reaction mechanism.

Conclusion

The Suzuki-Miyaura coupling with boronic esters is a powerful and versatile synthetic tool. A deep understanding of its core mechanism, particularly the intricacies of the transmetalation step, is crucial for optimizing reaction conditions, expanding substrate scope, and designing novel catalytic systems. Kinetic and spectroscopic studies have been instrumental in revealing that boronic esters can participate directly in the catalytic cycle and that their structure has a profound impact on reaction rates. This knowledge empowers researchers in drug development and other scientific fields to harness the full potential of this indispensable cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Boron Suzuki Coupling | Borates Today [borates.today]

- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid pinacol ester, is a versatile and valuable reagent in modern organic synthesis. Its utility primarily lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This whitepaper provides an in-depth technical guide to the commercial availability, physicochemical properties, and a detailed experimental protocol for the application of this compound in the synthesis of complex organic molecules, which are often key intermediates in drug discovery and materials science.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors.

| Supplier | CAS Number | Catalog Number | Purity |

| Sigma-Aldrich | 214360-48-2 | 647998 | 97% |

| BLD Pharm | 171364-82-2 | BD14775 | 97% |

| ChemBK | 214360-48-2 | Varies | Varies |

| Allychem Co. Ltd. | Not specified | Not specified | Not specified |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₆BNO₂ |

| Molecular Weight | 229.08 g/mol |

| Appearance | Solid |

| Melting Point | 85-90 °C[1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones.[2] |

| InChI Key | SKQNWSBNAIOCOC-UHFFFAOYSA-N[1] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccccc2C#N[1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner, introducing a 2-cyanophenyl group into a target molecule. This functionality is a valuable synthon for further chemical transformations.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing an aryl halide and this compound. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

-

Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02 - 0.05 equiv), and base (2.0 - 3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration of the limiting reactant is typically in the range of 0.1 - 0.5 M.

-

Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a commercially accessible and highly effective reagent for the introduction of the 2-cyanophenyl moiety in organic synthesis. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. The provided technical information and experimental protocol serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates to achieve the desired outcomes.

References

Literature review on the applications of 2-cyanophenylboronic acid pinacol ester

A cornerstone for pharmaceutical and materials science innovation, 2-cyanophenylboronic acid pinacol ester has emerged as a critical building block in advanced organic synthesis. This technical guide delves into the core applications of this versatile reagent, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

2-Cyanophenylboronic acid pinacol ester, a white crystalline solid with the molecular formula C₁₃H₁₆BNO₂, is an aromatic boronic ester that has gained significant traction in the scientific community. Its unique structure, featuring a cyano-substituted phenyl ring coupled with a stable pinacol boronate group, makes it an ideal reagent for introducing the 2-cyanophenyl moiety into complex molecules. This capability is primarily exploited in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.

Dominance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is the most prominent application of 2-cyanophenylboronic acid pinacol ester, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, particularly organic light-emitting diodes (OLEDs). The pinacol ester functionality enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic endeavors.[2][3]

Key Pharmaceutical Intermediates

A notable application of 2-cyanophenylboronic acid pinacol ester is in the synthesis of pharmaceutical intermediates. One well-documented example is its use in the multikilogram synthesis of an intermediate for E2040, a potential therapeutic agent.[2] The Suzuki-Miyaura coupling of an (o-cyanophenyl)boronic ester with a complex aryl bromide proceeded in excellent yields, demonstrating the reagent's efficiency and industrial applicability.[2]

Similarly, this boronic ester is a key precursor in the synthesis of Perampanel, an antiepileptic drug.[1][4][5] Patent literature reveals its use in coupling reactions to construct the core structure of the drug, highlighting its importance in the pharmaceutical industry.[1][4][5]

Table 1: Suzuki-Miyaura Coupling of 2-Cyanophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine | Dichlorobis(triphenylphosphine)palladium | Potassium phosphate hydrate | Toluene | Excellent | [2] |

| 3-bromo-1-phenyl-5-acetyl-1,2-dihydropyridin-2-one | Palladium acetate/triphenylphosphine | Not specified | Not specified | Not specified | [1] |

| 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | Palladium acetate | Not specified | Not specified | Not specified | [1] |

Synthesis of Novel Heterocyclic Scaffolds

Beyond established pharmaceuticals, 2-cyanophenylboronic acid pinacol ester serves as a versatile starting material for novel heterocyclic compounds with potential biological activity. For instance, it is a key reactant in the synthesis of 2-acylbenzonitriles, which are precursors to 3,3-disubstituted isoindolin-1-ones.[6][7] These isoindolinone derivatives are a class of compounds with a wide range of therapeutic activities.[7]

Table 2: Synthesis of 2-Acylbenzonitriles via Suzuki-Miyaura Coupling

| Acyl Chloride | Catalyst | Base | Solvent | Yield (%) | Reference |

| Hexanoyl chloride | Pd(OAc)₂ | K₂CO₃ | Toluene | Low | [6] |

| Hexanoyl chloride | PdCl₂(dppf) | K₂CO₃ | Toluene | Low | [6] |

Note: The yields for the synthesis of 2-acylbenzonitriles were reported as "rather low" in the cited literature.

Experimental Protocols

To facilitate the practical application of 2-cyanophenylboronic acid pinacol ester, detailed experimental procedures for key reactions are outlined below.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and 2-cyanophenylboronic acid pinacol ester.

-

Materials: Aryl halide (1.0 mmol), 2-cyanophenylboronic acid pinacol ester (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., toluene, 1,4-dioxane/water).

-

Procedure: In a round-bottom flask, the aryl halide, 2-cyanophenylboronic acid pinacol ester, palladium catalyst, and base are combined. The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The solvent is then added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2-Acylbenzonitriles

The following protocol is adapted from the synthesis of 2-acylbenzonitriles.[6]

-

Materials: 2-Cyanophenylboronic acid (0.34 mmol), palladium catalyst (3 mol%), base (1.5 mmol), and freshly prepared acyl chloride (1.5 mmol) in a suitable solvent (2 mL).

-

Procedure: To a solution of 2-cyanophenylboronic acid, catalyst, and base in the solvent under a nitrogen atmosphere, the freshly prepared acyl chloride is added. The reaction mixture is then heated for the required time. After completion, the reaction is worked up using standard extraction and purification techniques.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic applications, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

References

- 1. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Root-aligned SMILES: a tight representation for chemical reaction prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02763A [pubs.rsc.org]

- 4. EP3024821B1 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 5. US9695147B2 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 2-Cyanophenylboronic Acid Pinacol Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyanophenylboronic acid pinacol ester, a key building block in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility and presents qualitative information based on available sources. The experimental protocols outlined below provide a robust methodology for researchers to generate precise solubility data in their laboratories.

Introduction

2-Cyanophenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility and the methods for its quantitative determination.

Qualitative Solubility Summary

Based on available chemical literature, 2-cyanophenylboronic acid pinacol ester is generally described as being soluble in common organic solvents.[1] This qualitative assessment is summarized in the table below. It is important to note that this information should be used as a preliminary guide, and quantitative determination is recommended for specific applications.

Table 1: Qualitative Solubility of 2-Cyanophenylboronic Acid Pinacol Ester

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |

| Ketones | Acetone, 2-Butanone | Soluble[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Soluble |

| Apolar Aprotic Solvents | Hexanes, Heptane | Likely Sparingly Soluble to Insoluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble |

Note: "Likely Soluble" and "Likely Sparingly Soluble to Insoluble" are estimations based on the general behavior of similar organic compounds and should be experimentally verified.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for the precise measurement of the solubility of 2-cyanophenylboronic acid pinacol ester in organic solvents.

Dynamic (Synthetic) Method

This method is a reliable technique for determining the temperature-dependent solubility of a compound.

Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the solid phase completely dissolves (the clearing point) is recorded as the solubility temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated digital thermometer (0.1 °C resolution)

-

Analytical balance (±0.1 mg)

-

Luminance probe or laser scattering system for turbidity detection (optional, for enhanced accuracy)

Procedure:

-

Accurately weigh a specific amount of 2-cyanophenylboronic acid pinacol ester and the desired organic solvent into the glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Begin stirring to ensure the mixture is homogenous.

-

Slowly heat the mixture using the circulating thermostat at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

Visually observe the mixture for the disappearance of the last solid particles. The temperature at this point is the clearing temperature. For more precise determination, a luminance probe can be used to detect the point at which turbidity disappears.[2][3]

-

Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Isothermal Shake-Flask Method

This is a classic and widely used method for determining equilibrium solubility at a constant temperature.

Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 2-cyanophenylboronic acid pinacol ester to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points to confirm that equilibrium has been established.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of 2-cyanophenylboronic acid pinacol ester in the diluted filtrate using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid pinacol ester, is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, comprising a benzonitrile moiety and a boronic acid pinacol ester, make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the key structural features, physicochemical properties, and primary applications of this compound, with a focus on its role in facilitating the creation of novel therapeutic agents.

Core Structural Features

The molecule consists of a benzene ring substituted at the ortho positions with a nitrile group (-C≡N) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The pinacol ester of the boronic acid provides stability and ease of handling compared to the free boronic acid, while the nitrile group offers a versatile handle for further chemical transformations.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆BNO₂ |

| Molecular Weight | 229.08 g/mol |

| Melting Point | 85-90 °C[1] |

| Appearance | Solid |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccccc2C#N[1] |

| InChI | 1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3[1] |

| InChI Key | SKQNWSBNAIOCOC-UHFFFAOYSA-N[1] |

Spectroscopic Data

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Expected signals for aromatic protons (ortho, meta, para to the boronate ester), and a singlet for the twelve methyl protons of the pinacol group. |

| ¹³C NMR | Expected signals for the aromatic carbons, the nitrile carbon, the carbons of the pinacol group, and the carbon attached to the boron atom. |

| IR Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the pinacol group and other fragments from the benzonitrile core. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic pinacol esters involves the palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂). For the synthesis of the target compound, 2-bromobenzonitrile would be a suitable starting material.

General Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzonitrile, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure this compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Workflow

The boronic acid pinacol ester functionality allows for the coupling of the 2-cyanophenyl group with various aryl or heteroaryl halides or triflates. This enables the construction of biaryl and heteroaryl-aryl scaffolds, which are common structural motifs in many biologically active compounds.

Caption: Suzuki-Miyaura cross-coupling workflow.

This workflow demonstrates the logical progression from the starting boronic ester to a potential drug candidate. The versatility of the Suzuki-Miyaura reaction allows for the rapid generation of a library of diverse compounds for biological screening and lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. The ability to readily introduce the 2-cyanophenyl moiety into a wide range of scaffolds facilitates the exploration of new chemical space and the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such key intermediates in the drug discovery process is set to increase.

References

Methodological & Application

Standard Protocol for Suzuki Coupling Using 2-Cyanophenylboronic Acid Pinacol Ester

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a detailed protocol for the use of 2-cyanophenylboronic acid pinacol ester in Suzuki coupling reactions. This reagent is a stable, easy-to-handle solid that serves as an effective precursor for introducing the 2-cyanophenyl moiety into a variety of organic molecules.[4] The pinacol ester enhances the stability of the boronic acid, preventing premature decomposition and ensuring reproducible results.[2] The 2-cyanophenyl motif is a valuable building block in the synthesis of complex aromatic systems, which are prevalent in pharmaceuticals and advanced materials.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (2-cyanophenylboronic acid pinacol ester) and an organohalide (typically an aryl or vinyl halide) in the presence of a base.[3] The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki coupling of 2-cyanophenylboronic acid pinacol ester with various aryl halides. The choice of catalyst, ligand, base, and solvent can be optimized to suit the specific substrates being coupled.

Table 1: Reaction Components and Stoichiometry

| Component | Role | Typical Stoichiometry (equiv.) | Notes |

| Aryl Halide | Electrophile | 1.0 | Aryl bromides and iodides are most common. Aryl chlorides may require more active catalysts. |

| 2-Cyanophenylboronic Acid Pinacol Ester | Nucleophile | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1 - 5 mol%) | Pre-catalysts or sources of Pd(0) are used. |

| Ligand | Stabilizes and activates the catalyst | 0.01 - 0.10 (1 - 10 mol%) | Often used in a 1:1 or 2:1 ratio with the palladium source. |

| Base | Activates the boronic ester | 2.0 - 3.0 | Essential for the transmetalation step.[1] |

| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water. |

Table 2: Common Reagents and Conditions

| Parameter | Typical Reagents/Conditions | Notes |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ can be used directly. Others are often paired with a ligand. |

| Ligand | PPh₃, XPhos, SPhos, dppf | The choice of ligand can significantly impact reaction efficiency, especially for challenging substrates. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can influence reaction rate and yield. Aqueous solutions are common. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A ratio of organic solvent to water of 4:1 or 5:1 is common. |

| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |

Experimental Protocols

The following is a general procedure for a standard laboratory-scale Suzuki coupling reaction using 2-cyanophenylboronic acid pinacol ester.

Materials and Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Aryl halide (1.0 mmol)

-

2-Cyanophenylboronic acid pinacol ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dioxane, 4 mL and Water, 1 mL)

-

Ethyl acetate, water, and brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Assemble the glassware: Set up a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Charge the flask: To the flask, add the aryl halide (1.0 equiv), 2-cyanophenylboronic acid pinacol ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-